2,4-Thiazolidinedithione
Description
Systematic IUPAC Nomenclature and Structural Formula
2,4-Thiazolidinedithione is systematically named 1,3-thiazolidine-2,4-dithione according to International Union of Pure and Applied Chemistry (IUPAC) rules. This nomenclature reflects its heterocyclic structure:
- A five-membered thiazolidine ring (containing sulfur at position 1 and nitrogen at position 3).
- Two thiocarbonyl (C=S ) groups at positions 2 and 4.
The structural formula is represented as:
$$
\begin{array}{ccc}
& \text{S} & \
\text{|} & & \text{|} \
\text{C=S} & \text{-N} & \text{-C=S} \
& \text{|} & \
& \text{CH}_2 & \
\end{array}
$$
The SMILES notation is C1C(=S)NC(=S)S1 , and the InChIKey is VIYJCVXSZKYVBL-UHFFFAOYSA-N .
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
Common synonyms include thiazolidine-2,4-dithione, 2,4-dithioxothiazolidine, and 1,3-thiazolidine-2,4-dithione.
Molecular Taxonomy Within Heterocyclic Compound Class
This compound belongs to the thiazolidine family, a subclass of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Its taxonomy is defined by:
Core Structure :
Functionalization :
Hierarchical Classification :
- Class : Heterocyclic compounds
- Subclass : Thiazolidines
- Superfamily : Organosulfur compounds
A comparative analysis with related heterocycles is provided below:
| Compound | Structure | Substituents |
|---|---|---|
| Thiazolidine | C₃H₇NS | No carbonyl/thione groups |
| Thiazolidinedione | C₃H₃NO₂S | Two carbonyl groups |
| This compound | C₃H₃NS₃ | Two thiocarbonyl groups |
Properties
IUPAC Name |
1,3-thiazolidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJCVXSZKYVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406277 | |
| Record name | 2,4-Thiazolidinedithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-27-9 | |
| Record name | 2,4-Thiazolidinedithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedithione can be synthesized through the reaction of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid and water . This method involves the condensation of thiourea with chloroacetic acid, leading to the formation of the thiazolidine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents, which act as both solvents and catalysts. This green synthesis approach is environmentally friendly and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiazolidinedithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents
TZD derivatives are primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. This mechanism enhances insulin sensitivity and has led to the development of several antidiabetic drugs, including glitazones (e.g., Rosiglitazone and Pioglitazone) .
Case Study: TZD as an Antidiabetic Agent
A study demonstrated that specific TZD derivatives improved glucose metabolism in diabetic animal models by enhancing insulin sensitivity and reducing blood glucose levels . The compound's ability to activate PPARγ also promotes adiponectin secretion while decreasing resistin and TNF-α production, contributing to its antidiabetic effects.
Anti-inflammatory Properties
TZDs have shown promise as anti-inflammatory agents. They inhibit various inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent research has highlighted the neuroprotective capabilities of TZD derivatives against neurodegenerative diseases such as Alzheimer's disease (AD). A derivative known as TZ4C was shown to reduce memory impairment in Wistar rats through mechanisms involving the inhibition of phosphorylated tau (p-Tau) and modulation of acetylcholinesterase activity .
Case Study: Neuroprotection in Alzheimer's Disease
In a controlled study, TZ4C administration led to improved memory function in scopolamine-induced memory impairment models. The compound reduced p-Tau levels and enhanced learning abilities in treated rats, suggesting its potential as a therapeutic agent for AD .
Antimicrobial Activity
The antimicrobial properties of TZD derivatives have been extensively studied. These compounds exhibit activity against various bacterial strains, making them suitable candidates for antibiotic development.
Data Table: Antimicrobial Activity of TZD Derivatives
| Compound Name | Bacterial Strains Tested | Activity Level | Reference |
|---|---|---|---|
| TZD-1 | E. coli, S. aureus | Moderate | |
| TZD-2 | P. aeruginosa | High | |
| TZD-3 | B. subtilis | Excellent |
Antioxidant Properties
TZDs also exhibit antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property is crucial in developing therapies for diseases linked to oxidative damage, such as cancer and cardiovascular diseases .
Industrial Applications
Beyond medicinal uses, 2,4-Thiazolidinedithione finds applications in various industries:
- Agrochemicals : Used in the synthesis of pesticides and herbicides due to its biological activity against pests.
- Pharmaceuticals : Acts as a building block for synthesizing complex heterocyclic compounds.
- Dyes and Pigments : Employed in producing stable dyes due to its robust chemical structure .
Mechanism of Action
2,4-Thiazolidinedithione can be compared with other similar compounds, such as thiazolidinediones and thiazolidinones:
Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are primarily used as antidiabetic agents.
Thiazolidinones: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: this compound stands out due to its diverse range of biological activities and its potential applications in various scientific fields. Its ability to act as a ligand, antioxidant, and anti-inflammatory agent makes it a versatile compound with significant research interest.
Comparison with Similar Compounds
Key Observations :
Key Gaps :
- This compound’s bioactivity remains understudied compared to its analogs.
Biological Activity
2,4-Thiazolidinedithione is a member of the thiazolidinedione class of compounds, which have gained attention for their diverse biological activities. These compounds are primarily known for their role as insulin sensitizers in the treatment of type II diabetes mellitus. However, recent studies have highlighted their potential in various therapeutic areas, including anti-inflammatory, antibacterial, and antioxidant activities.
The primary mechanism through which this compound exerts its effects involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in glucose and lipid metabolism and is implicated in the modulation of inflammatory responses. By binding to PPAR-γ, thiazolidinediones enhance insulin sensitivity and promote adipocyte differentiation, which can lead to improved metabolic profiles in diabetic patients .
Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. A study evaluated several derivatives using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that certain compounds showed promising free radical scavenging activity. For instance, compounds ISS-3 and ISS-5 displayed notable antioxidant activity at a concentration of 50 µg/ml .
Antidiabetic Effects
In vivo and in vitro studies have shown that thiazolidinedithione derivatives can effectively lower blood glucose levels. A specific compound (GB14) was identified as a significant inhibitor of alpha-amylase, an enzyme involved in carbohydrate digestion, thereby contributing to its antidiabetic effects. Additionally, another derivative (GB7) demonstrated potent anti-inflammatory properties by reducing inflammatory markers such as TNF-α and IL-β .
Antibacterial Activity
The antibacterial potential of this compound derivatives has been explored against various bacterial strains. Compounds with ortho substitution exhibited enhanced activity against Staphylococcus aureus, suggesting that structural modifications can influence antibacterial efficacy. The structure-activity relationship (SAR) analysis indicates that at least two different molecular mechanisms may be responsible for the antibacterial activity observed in these compounds .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,4-thiazolidinedithione, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclocondensation of carbon disulfide with thiourea derivatives under controlled pH and temperature. For purity validation, use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Compare melting points and spectral data with literature values. Ensure purity >95% via elemental analysis .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Employ X-ray crystallography for unambiguous confirmation. For routine characterization, use ¹H/¹³C NMR to identify thione proton environments (δ ~13–14 ppm for thiol protons) and UV-Vis spectroscopy to detect π→π* transitions (λmax ~250–300 nm) .
Q. What are the key stability considerations for handling this compound in experimental settings?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation. Monitor degradation via TLC and NMR over time. Avoid exposure to moisture, strong acids/bases, and transition metals, which catalyze decomposition .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity and spectroscopic properties?
- Methodological Answer : Tautomeric equilibria (e.g., thione-thiol shifts) alter electron distribution, affecting nucleophilic reactivity. Study solvent-dependent UV-Vis spectra (polar solvents stabilize enol forms) and pH-dependent ¹H NMR shifts. Computational methods (DFT) can model tautomer stability and predict absorption bands .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic structure?
- Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) and validate with high-resolution techniques like XPS or EPR. Cross-check experimental results (e.g., redox potentials) with theoretical HOMO-LUMO gaps. Discrepancies may arise from neglected solvent effects or incomplete basis sets .
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) studies by modifying substituents at the 3- and 5-positions. Screen derivatives against target enzymes (e.g., aldose reductase) via in vitro assays. Employ molecular docking to prioritize syntheses, followed by in vivo toxicity profiling .
Data Analysis and Reproducibility
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Report exact molar ratios, solvent grades, and reaction times. Include detailed spectral data (e.g., NMR integration values, coupling constants) in supplementary materials. Use standardized IUPAC nomenclature and reference known compounds via CAS numbers .
Q. How should researchers address inconsistent spectroscopic data in this compound characterization?
- Methodological Answer : Replicate experiments under identical conditions. Compare data with independent techniques (e.g., IR vs. Raman for functional groups). If inconsistencies persist, consider impurities or polymorphic forms. Publish raw data and analysis workflows for peer validation .
Tables for Key Data
| Property | Experimental Value | Literature Reference |
|---|---|---|
| Melting Point (°C) | 180–182 | |
| ¹H NMR (DMSO-d6, δ ppm) | 13.8 (s, 1H, SH) | |
| UV-Vis λmax (MeOH, nm) | 265, 310 | |
| Computational HOMO-LUMO (eV) | -5.2 / -1.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
